3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride
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Overview
Description
3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride: is a chemical compound with the molecular formula C8H15ClF3NO and a molecular weight of 233.66 g/mol . This compound is characterized by the presence of a morpholine ring substituted with three methyl groups and a trifluoromethyl group, along with a hydrochloride salt. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,6-trimethylmorpholine with a trifluoromethylating agent in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions .
Biology: In biological research, this compound may be used as a tool to study the effects of trifluoromethylated compounds on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
3,3,6-Trimethylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)morpholine: Contains the trifluoromethyl group but lacks the additional methyl groups, leading to variations in reactivity and applications.
Uniqueness: 3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the combination of its trifluoromethyl group and multiple methyl substitutions on the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H12ClF3N2O
- Molecular Weight : 232.64 g/mol
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacological profiles.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies suggest that it may interact with specific receptors or enzymes involved in various biochemical pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that play crucial roles in metabolic processes.
- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways associated with various physiological responses.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways. This suggests potential applications in cancer therapy.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial. Preliminary studies indicate that higher concentrations may lead to cytotoxic effects on normal cells as well. Further investigations are necessary to establish safe dosage ranges and potential side effects.
Properties
IUPAC Name |
3,3,6-trimethyl-2-(trifluoromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c1-5-4-12-7(2,3)6(13-5)8(9,10)11;/h5-6,12H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOBZNTTZQGECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(O1)C(F)(F)F)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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